

Application Note: High-Resolution Quantification of 9-Butylphenanthrene in Environmental Matrices

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Compound of Interest

Compound Name: 9-Butylphenanthrene

CAS No.: 10394-57-7

Cat. No.: B077473

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Abstract & Introduction

9-Butylphenanthrene (9-BuP) is a C4-alkylated phenanthrene isomer.^[1] While parent Polycyclic Aromatic Hydrocarbons (PAHs) like phenanthrene are routinely monitored under EPA priority pollutant lists, alkylated PAHs (APAHs) often constitute the majority of the aromatic fraction in petrogenic (oil-derived) contamination.

Why this matters:

- **Forensic Fingerprinting:** 9-BuP serves as a critical biomarker for distinguishing between petrogenic sources (crude oil spills) and pyrogenic sources (combustion).^[1]
- **Enhanced Toxicity:** Alkylated PAHs frequently exhibit higher toxicity and bioaccumulation potential than their parent compounds due to increased lipophilicity.^[1]
- **Analytical Challenge:** The primary challenge lies in resolving 9-BuP from other C4-phenanthrene isomers (e.g., tetramethyl-, diethyl-phenanthrenes) and eliminating aliphatic interferences common in soil and sediment.^[1]

This guide details a validated protocol for the extraction, cleanup, and quantification of 9-BuP using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM)

mode, grounded in NOAA and EPA methodologies.

Chemical Profile & Target Analytes^{[1][2][3][4][5][6]}

Parameter	Specification
Compound Name	9-Butylphenanthrene
CAS Number	10394-66-8 (Generic for butylphenanthrenes often used if specific isomer CAS unavailable)
Molecular Formula	
Molecular Weight	234.34 g/mol
Log Kow	~5.8 - 6.2 (High lipophilicity)
Target Matrix	Soil, Sediment, Particulate Matter
Detection Limit (MDL)	0.5 - 1.0 ng/g (dry weight)

Methodological Strategy (The "Why" Behind the Steps)

Extraction: Accelerated Solvent Extraction (ASE) vs. Soxhlet

While Soxhlet is the traditional reference method (EPA 3540C), this protocol prioritizes Accelerated Solvent Extraction (ASE/PSE) (EPA 3545A).

- Causality: ASE uses high temperature (100°C) and pressure (1500 psi) to decrease solvent viscosity and increase diffusivity, extracting 9-BuP from aged soil pores where it becomes sequestered over time.^[1]

Cleanup: Silica Gel Fractionation

9-BuP is lipophilic and co-extracts with aliphatic hydrocarbons (alkanes) and polar lipids.^[1]

- Strategy: We employ a deactivated silica gel column.^[1]
 - Fraction 1 (Hexane): Elutes aliphatic hydrocarbons (discard or analyze separately).^[1]

- Fraction 2 (DCM/Hexane): Elutes PAHs, including 9-BuP.[1]
- Criticality: Failure to remove aliphatics results in baseline rise and mass spectral interferences at m/z 57 and 71, which can overlap with the butyl fragment of 9-BuP.

Instrumental: GC-MS in SIM Mode

Full-scan MS lacks the sensitivity for trace environmental analysis.[1] We use Selected Ion Monitoring (SIM) to target specific mass-to-charge ratios.[1]

- Quantifier Ion: m/z 234 () .[1]
- Qualifier Ions: m/z 191 (Loss of propyl group), m/z 178 (Phenanthrene core).[1]

Experimental Protocols

Phase 1: Sample Preparation & Extraction[1]

Reagents:

- Dichloromethane (DCM), Acetone, Hexane (Pesticide Grade).[1]
- Sodium Sulfate (anhydrous, baked at 400°C).[1]
- Surrogate Standard: Phenanthrene-d10 (to monitor extraction efficiency).

Workflow:

- Drying: Homogenize sediment/soil.[1] Mix with diatomaceous earth or anhydrous sodium sulfate to remove moisture (water interferes with solvent penetration).[1]
- Spiking: Add 50 μ L of Phenanthrene-d10 surrogate solution (20 μ g/mL) to the sample prior to extraction.[1]
- Extraction (ASE Conditions):
 - Solvent: DCM:Acetone (1:1 v/v).[1]

- Temp: 100°C.
- Pressure: 1500 psi.[1]
- Cycles: 2 static cycles (5 min each).
- Concentration: Evaporate extract to ~1 mL using a TurboVap or Nitrogen blow-down (water bath at 35°C). Do not evaporate to dryness, as volatile PAHs may be lost.[1]

Phase 2: Silica Gel Cleanup (EPA Method 3630C)[1]

Column Preparation:

- Pack a glass column with 10g of activated silica gel (100-200 mesh).[1]
- Top with 1cm anhydrous sodium sulfate.[1]
- Pre-rinse with 40 mL Pentane or Hexane.[1]

Elution Protocol:

- Load: Transfer the 1 mL extract onto the column.
- Elute F1 (Aliphatics): Add 40 mL Pentane/Hexane. Discard this fraction (contains interfering alkanes).
- Elute F2 (Aromatics/9-BuP): Add 60 mL Dichloromethane:Pentane (1:1). Collect this fraction.
- Final Concentration: Concentrate F2 to exactly 1.0 mL. Add Internal Standard (e.g., Chrysene-d12) for instrumental calibration.[1]

Phase 3: GC-MS Analysis[1]

Instrument: Agilent 7890/5977 (or equivalent). Column: DB-EUPAH or RXI-5Sil MS (30m x 0.25mm x 0.25µm).[1] Note: Standard DB-5 columns may not fully resolve C4-phenanthrene isomers.[1] Specialized PAH columns are preferred.

GC Parameters:

- Injection: 1 μ L, Splitless (purge on at 1.0 min).
- Inlet Temp: 300°C.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
- Oven Program:
 - 60°C (hold 1 min).
 - Ramp 20°C/min to 200°C.
 - Ramp 4°C/min to 300°C (hold 10 min).
 - Total Run Time: ~35 mins.[1]

MS Parameters (SIM Mode):

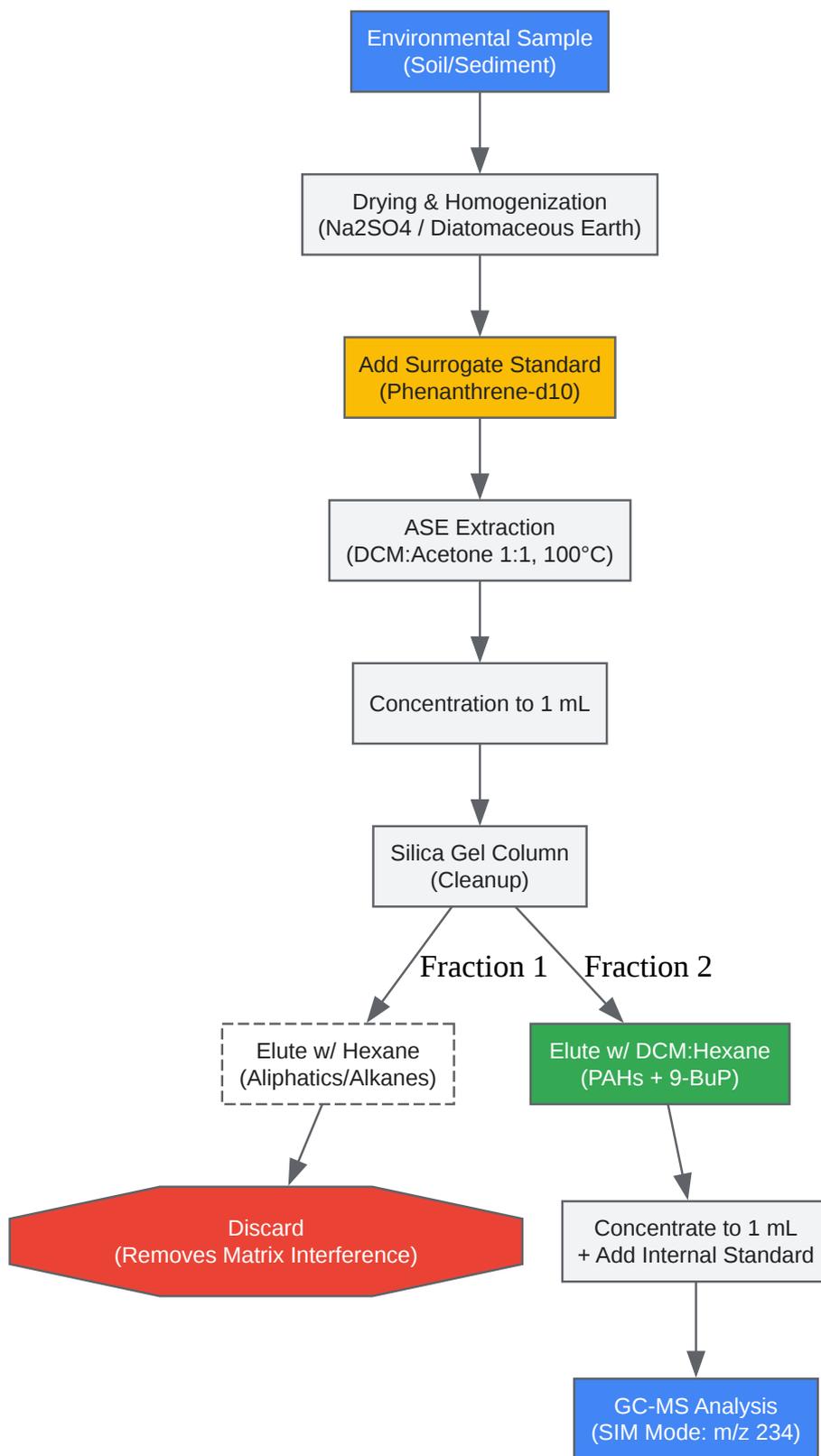
Group	Target Compound	Retention Time (min)*	Quant Ion (m/z)	Qual Ion 1	Qual Ion 2
1	Phenanthrene-d10 (Surr)	12.45	188	94	80
2	Phenanthrene	12.50	178	152	76
3	9-Butylphenanthrene	18.20 - 19.50	234	191	178
4	Chrysene-d12 (ISTD)	24.10	240	120	236

*Retention times must be established using an authentic standard daily.

Visualized Workflows

Diagram 1: Extraction & Cleanup Logic

This diagram illustrates the critical separation of the aliphatic fraction (interferences) from the aromatic fraction (analyte).

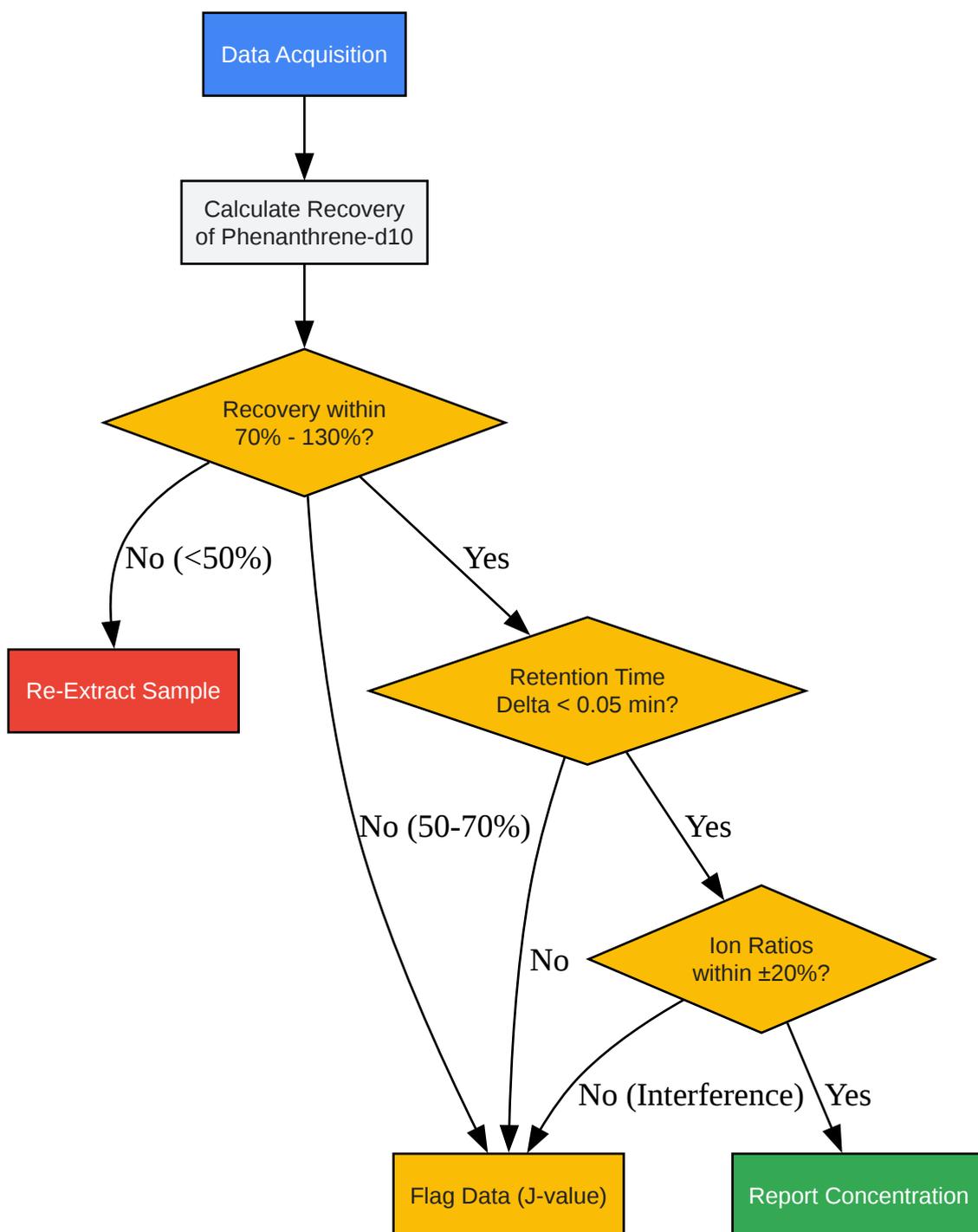


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Caption: Step-by-step fractionation workflow ensuring removal of aliphatic interferences prior to 9-BuP quantification.

Diagram 2: QA/QC Decision Tree

A self-validating system to ensure data integrity.[1]



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Caption: Quality Assurance logic flow. Mandatory checkpoints for Surrogate Recovery and Ion Ratios before reporting.

Results & Calculation

Quantification is performed using the Internal Standard Method.

[1]

Where:

- = Concentration of 9-BuP (ng/mL)[1]
- = Peak Area of 9-BuP (m/z 234)[1]
- = Concentration of Internal Standard (ng/mL)
- = Peak Area of Internal Standard
- = Response Factor (calculated from calibration curve)[1]

Identification Criteria:

- Retention Time: Must match the authentic standard within ± 0.05 min.
- Signal-to-Noise: Quantifier ion (234) must have S/N > 10:1.[1]
- Ion Ratio: The ratio of m/z 191 to m/z 234 must be within $\pm 20\%$ of the standard.

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